Cas no 2138404-12-1 (5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
- 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 2138404-12-1
- EN300-1104512
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- Inchi: 1S/C8H3ClF5N3/c9-4-1-3(6(10)11)2-5-15-7(8(12,13)14)16-17(4)5/h1-2,6H
- InChI Key: FIVSOUHRNMMEDU-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=CC2=NC(C(F)(F)F)=NN21
Computed Properties
- Exact Mass: 270.9935656g/mol
- Monoisotopic Mass: 270.9935656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 30.2Ų
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104512-0.05g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104512-0.1g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1104512-0.25g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104512-0.5g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104512-1.0g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104512-2.5g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104512-5.0g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104512-10.0g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104512-1g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1104512-5g |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2138404-12-1 | 95% | 5g |
$2152.0 | 2023-10-27 |
5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
Introduction to 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine] (CAS No. 2138404-12-1)
The compound 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine], identified by its CAS number 2138404-12-1, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the triazoloapyridine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of multiple fluorinated substituents, including difluoromethyl and trifluoromethyl groups, enhances its pharmacokinetic profile and binding affinity to biological targets.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. The triazolo[1,5-apyridine core is known for its ability to interact with various enzymes and receptors, making it a promising candidate for drug discovery. Specifically, the chloro substituent at the 5-position and the combination of fluorinated groups at the 7- and 2-positions contribute to its unique chemical and biological properties. This arrangement not only improves solubility and metabolic stability but also modulates electronic effects, which are crucial for receptor binding.
In the realm of medicinal chemistry, the synthesis and optimization of heterocyclic compounds like 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine have been extensively explored. The introduction of fluorine atoms is a well-documented strategy to enhance drug-like properties such as lipophilicity, metabolic stability, and binding affinity. For instance, the difluoromethyl group is particularly valuable due to its ability to increase binding enthalpy without significantly altering entropy changes during protein-ligand interactions. Similarly, the trifluoromethyl group contributes to electron deficiency in certain regions of the molecule, which can be exploited for selective interactions with biological targets.
Current research in this area has demonstrated that derivatives of triazoloapyridines exhibit a broad spectrum of biological activities. These include anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The compound 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine has been investigated for its potential role in modulating pathways associated with these diseases. Preliminary in vitro studies suggest that it may interfere with key enzymatic processes involved in inflammation and cell proliferation. Furthermore, its structural features make it a suitable candidate for further derivatization to enhance specific biological activities or improve pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps include condensation reactions to form the triazolo ring system followed by functional group modifications such as chlorination and fluorination. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts, ensuring a cleaner final product suitable for further biological evaluation.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine with potential biological targets. These studies predict favorable interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The fluorinated substituents are predicted to engage in hydrophobic interactions and π-stacking with aromatic residues in the binding pocket. Additionally, the chloro group may participate in hydrogen bonding or electrostatic interactions depending on the specific target protein.
The pharmacological evaluation of this compound has revealed promising results in preclinical models. In cell-based assays, it has demonstrated inhibitory activity against several disease-relevant enzymes at nanomolar concentrations. This suggests that it could be a potent lead compound for further development into a therapeutic agent. However, additional studies are required to assess its selectivity profile and potential side effects before moving into clinical trials. Pharmacokinetic studies will also be crucial to determine appropriate dosing regimens and assess bioavailability.
The impact of fluorine substitution on the biological activity of heterocyclic compounds like 5-chloro-7-(difluoromethyl)-2-(trifluoromethyl)-1,2,4triazolo[1,5-apyridine underscores the importance of structure-activity relationships (SAR) in drug design. By systematically varying substituents such as fluorinated groups while maintaining the core triazoloapyridine scaffold, researchers can fine-tune biological activities towards desired therapeutic outcomes. This approach has been successful in other classes of drugs where fluorine atoms play a critical role in optimizing efficacy and safety profiles.
Future directions for research on this compound include exploring novel synthetic routes that improve scalability and cost-effectiveness, as well as investigating its potential in combination therapies with other drugs targeting different pathways, thereby maximizing therapeutic benefits while minimizing resistance development, In addition, exploring alternative functionalization strategies could lead to new derivatives with enhanced properties, further expanding their utility, The integration of machine learning models for virtual screening can also accelerate hit identification by predicting promising analogs based on known bioactive structures, Ultimately, these efforts aim to translate laboratory findings into clinical applications that benefit patients suffering from various diseases.
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